Ethyl 15-methylheptadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

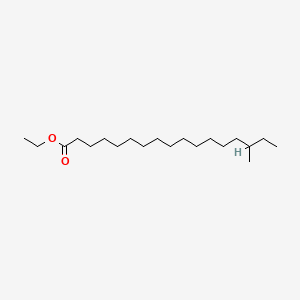

Ethyl 15-methylheptadecanoate, also known as 15-methylheptadecanoic acid ethyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly found as a colorless liquid that is insoluble in water but soluble in organic solvents . This compound is often used as an intermediate in chemical synthesis .

Preparation Methods

Ethyl 15-methylheptadecanoate is typically synthesized through an acid-catalyzed esterification reaction between 15-methylheptadecanoic acid and ethanol . The reaction conditions usually involve heating the mixture under reflux with a suitable acid catalyst, such as sulfuric acid, to facilitate the esterification process . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product quality .

Chemical Reactions Analysis

Ethyl 15-methylheptadecanoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 15-methylheptadecanoate has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to lipid metabolism and fatty acid biosynthesis.

Industry: It is used in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism by which ethyl 15-methylheptadecanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation . The molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Ethyl 15-methylheptadecanoate can be compared with other similar compounds, such as:

Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Heptadecanoic acid: This is the parent acid of this compound and lacks the methyl group at the 15th position.

Ethyl heptadecanoate: This compound is similar but lacks the methyl group at the 15th position.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications .

Biological Activity

Ethyl 15-methylheptadecanoate, a fatty acid ester with the chemical formula C20H40O2, has garnered attention for its potential biological activities. This compound is primarily derived from various natural sources, and its biological effects can be attributed to its structural characteristics, particularly its long carbon chain and ester functional group.

This compound is categorized as a fatty acid ester, which influences its solubility, volatility, and reactivity. The compound is notable for its hydrophobic nature due to the long alkyl chain, which may affect its interaction with biological membranes and enzymes.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including diabetes and cardiovascular disorders.

- Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and reduce oxidative damage in cells. This has been evidenced by in vitro assays where the compound showed pronounced radical scavenging capabilities .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens:

- Bacterial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Its mechanism of action may involve disrupting bacterial cell membranes due to its lipophilic nature .

- Fungal Activity : In addition to bacterial strains, this compound demonstrated antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

- Research Findings : Studies indicated that this compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Diabetes Management : A study on diabetic rats indicated that administration of extracts containing this compound led to improved glycemic control and reduced oxidative stress markers, suggesting its potential as an adjunct therapy in diabetes management .

- Wound Healing : Another investigation focused on the topical application of formulations containing this compound, revealing enhanced wound healing properties attributed to its antimicrobial and anti-inflammatory actions .

Research Findings Summary

Properties

CAS No. |

57274-46-1 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

ethyl 15-methylheptadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

XTUIETPOMPQEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.